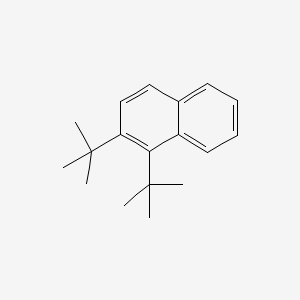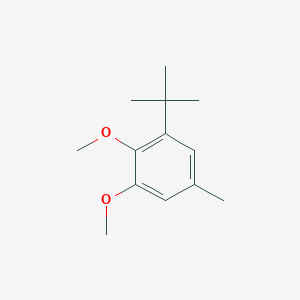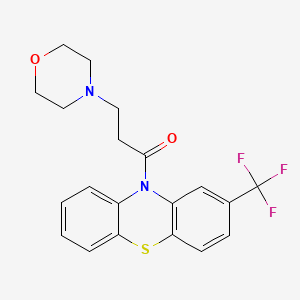
10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- is a complex organic compound that belongs to the phenothiazine class. This compound is characterized by the presence of a trifluoromethyl group, a morpholinyl group, and an oxopropyl group attached to the phenothiazine core. Phenothiazines are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- typically involves multiple steps, including the introduction of the trifluoromethyl group, the morpholinyl group, and the oxopropyl group to the phenothiazine core. The synthetic route may involve:
Trifluoromethylation: This step introduces the trifluoromethyl group to the phenothiazine core.
Oxopropylation: The oxopropyl group is introduced through a reaction with propionyl chloride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The morpholinyl group can interact with various enzymes and receptors, modulating their activity. The oxopropyl group may contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
10H-Phenothiazine, 3,7-di-4-morpholinyl-: Similar structure but lacks the trifluoromethyl group.
10H-Phenothiazine, 2-(trifluoromethyl)-: Similar structure but lacks the morpholinyl and oxopropyl groups.
Uniqueness
10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- is unique due to the combination of the trifluoromethyl, morpholinyl, and oxopropyl groups. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
33414-29-8 |
|---|---|
Formule moléculaire |
C20H19F3N2O2S |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
3-morpholin-4-yl-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one |
InChI |
InChI=1S/C20H19F3N2O2S/c21-20(22,23)14-5-6-18-16(13-14)25(15-3-1-2-4-17(15)28-18)19(26)7-8-24-9-11-27-12-10-24/h1-6,13H,7-12H2 |
Clé InChI |
WITMGOUNEZZGDS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


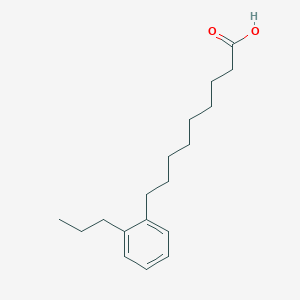
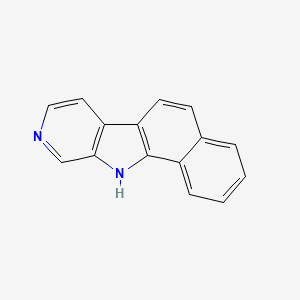
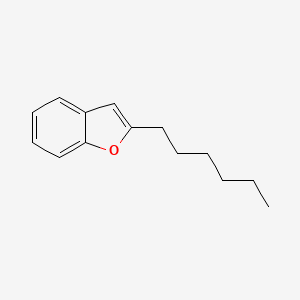
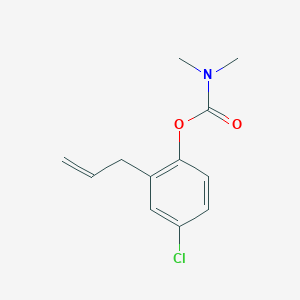
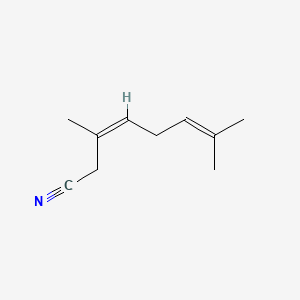

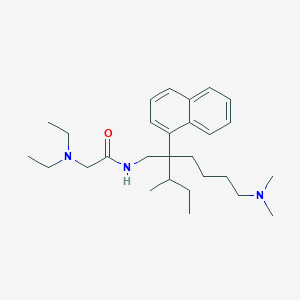
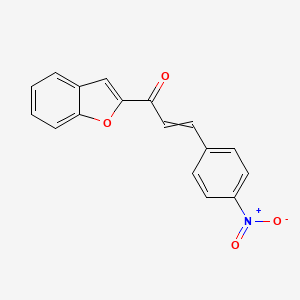
![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)
![1-Propyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14682384.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan](/img/structure/B14682394.png)
